molecular formula C7H8BrNO B1380458 4-Bromo-2-(1-hydroxyethyl)pyridine CAS No. 1471260-48-6

4-Bromo-2-(1-hydroxyethyl)pyridine

Cat. No.: B1380458
CAS No.: 1471260-48-6
M. Wt: 202.05 g/mol
InChI Key: ZBLMKLZXHHNAGU-UHFFFAOYSA-N
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Description

4-Bromo-2-(1-hydroxyethyl)pyridine is a chemical compound with the molecular formula C7H8BrNO and a molecular weight of 202.05 g/mol . It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a bromine atom at the 4-position and a hydroxyethyl group at the 2-position of the pyridine ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-(1-hydroxyethyl)pyridine typically involves the bromination of 2-(1-hydroxyethyl)pyridine. One common method includes the reaction of 2-(1-hydroxyethyl)pyridine with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the 4-position .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-(1-hydroxyethyl)pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the hydroxyethyl group.

Common Reagents and Conditions:

    Substitution: Reagents like sodium amide or thiourea in polar solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products:

  • Substitution reactions yield derivatives like 2-(1-hydroxyethyl)-4-aminopyridine.
  • Oxidation reactions produce compounds like 2-(1-oxoethyl)-4-bromopyridine.
  • Reduction reactions result in compounds like 2-(1-hydroxyethyl)pyridine.

Scientific Research Applications

4-Bromo-2-(1-hydroxyethyl)pyridine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-2-(1-hydroxyethyl)pyridine depends on its specific application. In chemical reactions, it acts as a nucleophile or electrophile depending on the reaction conditions. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways involved are subject to ongoing research.

Comparison with Similar Compounds

    2-(1-Hydroxyethyl)pyridine: Lacks the bromine atom, making it less reactive in certain substitution reactions.

    4-Bromo-2-methylpyridine: Contains a methyl group instead of a hydroxyethyl group, affecting its solubility and reactivity.

    2-Bromo-4-(1-hydroxyethyl)pyridine: Has the bromine atom at the 2-position, leading to different chemical behavior.

Uniqueness: 4-Bromo-2-(1-hydroxyethyl)pyridine is unique due to the specific positioning of the bromine and hydroxyethyl groups, which confer distinct reactivity and properties. This makes it valuable for targeted chemical synthesis and specific research applications .

Properties

IUPAC Name

1-(4-bromopyridin-2-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO/c1-5(10)7-4-6(8)2-3-9-7/h2-5,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBLMKLZXHHNAGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=CC(=C1)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201292125
Record name 4-Bromo-α-methyl-2-pyridinemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201292125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1471260-48-6
Record name 4-Bromo-α-methyl-2-pyridinemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1471260-48-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-α-methyl-2-pyridinemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201292125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

An oven-dried flask was cooled under argon, and to it was added 4-bromopicolinaldehyde (2.98 g, 16 mmol) and anhydrous THF (50 mL). The mixture was cooled to −78° C., and 3M methylmagnesium bromide in Et2O (6.4 mL) was added dropwise. The mixture was then allowed to warm slowly to room temperature, whereupon it was quenched with saturated NH4Cl solution. The aqueous layer was extracted with EtOAc, dried over Na2SO4, concentrated, and purified by column chromatography (gradient 0 to 60% EtOAc in hexanes) to give the product. 1H NMR (400 MHz, CDCl3) δ 8.36 (d, J=5.3 Hz, 1H), 7.57-7.48 (m, 1H), 7.38 (dd, J=5.3, 1.4 Hz, 1H), 4.88 (q, J=6.6 Hz, 1H), 3.84 (br s, 1H), 1.51 (d, J=6.6 Hz, 3H).
Quantity
2.98 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
6.4 mL
Type
solvent
Reaction Step Two

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